(3-Boc-amino-4-methylphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

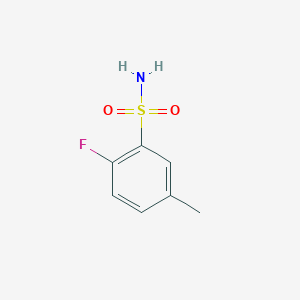

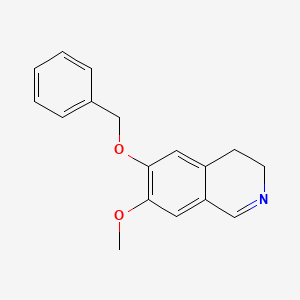

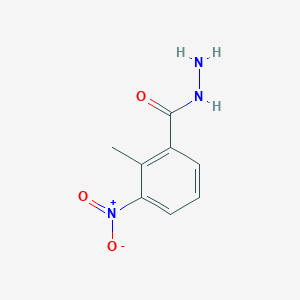

“(3-Boc-amino-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “(3-Boc-amino-4-methylphenyl)boronic acid” is 251.09 g/mol . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Physical And Chemical Properties Analysis

“(3-Boc-amino-4-methylphenyl)boronic acid” has a predicted density of 1.16±0.1 g/cm3 and a predicted pKa of 8.50±0.10 . It has a melting point of 300℃ .科学的研究の応用

Synthesis and Structure Analysis :

- Amino-3-fluorophenyl boronic acids have been synthesized for constructing glucose sensing materials, which operate at physiological pH levels. This derivative is used due to its low boronic acid pKa value and ability to attach to polymers (Das et al., 2003).

Applications in Organic Synthesis :

- 3-Borono-5-fluorobenzoic acid, a related compound, is an important intermediate widely used in organic synthesis, including Suzuki aryl-coupling reactions to synthesize olefins, styrenes, and biphenyl derivatives (Sun Hai-xia et al., 2015).

Boron Neutron Capture Therapy Agents :

- Boronated unnatural cyclic amino acids have been synthesized for potential use in neutron capture therapy. These compounds were designed to understand the effect of molecular lipophilicity on biological activity (Kabalka et al., 2008).

Bacteria Detection :

- Boronic acid, capable of reversibly binding to diols, has been used to detect bacteria through its affinity binding reaction with diol-groups on bacterial cell walls. 3-Aminophenylboronic acid (3-APBA) has been employed in creating affinity sensors for bacteria detection (Wannapob et al., 2010).

Catalysis in Peptide Synthesis :

- (2-(Thiophen-2-ylmethyl)phenyl)boronic acid has been used as a catalyst for direct amide bond synthesis between carboxylic acids and amines, notably for N-Boc-protected amino acids, with little racemization. This catalysis is significant for peptide synthesis (Mohy El Dine et al., 2015).

Macrocyclic Chemistry :

- Boronic esters have found applications in macrocyclic chemistry, with various aryl boronic acids, including 4-methylphenyl-, 3-methoxyphenyl-, and 3-nitrophenyl-boronic acids, being used to synthesize tetrameric and dimeric boronates (Fárfan et al., 1999).

Anion Recognition :

- Arylboronic acids, including 3-nitrophenylboronic acid, act as Brønsted acid type receptors for certain anions, forming hydrogen bonds with B(OH)2 hydroxyl groups. This property has been explored for sensing anions optically (Martínez-Aguirre & Yatsimirsky, 2015).

Safety And Hazards

特性

IUPAC Name |

[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-8-5-6-9(13(16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPLVISWFCBMCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Boc-amino-4-methylphenyl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)